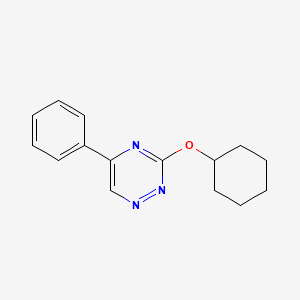

as-Triazine, 3-(cyclohexyloxy)-5-phenyl-

Description

BenchChem offers high-quality as-Triazine, 3-(cyclohexyloxy)-5-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about as-Triazine, 3-(cyclohexyloxy)-5-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

74417-07-5 |

|---|---|

Molecular Formula |

C15H17N3O |

Molecular Weight |

255.31 g/mol |

IUPAC Name |

3-cyclohexyloxy-5-phenyl-1,2,4-triazine |

InChI |

InChI=1S/C15H17N3O/c1-3-7-12(8-4-1)14-11-16-18-15(17-14)19-13-9-5-2-6-10-13/h1,3-4,7-8,11,13H,2,5-6,9-10H2 |

InChI Key |

RLKSUMODPQRHNO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC2=NC(=CN=N2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthesis Methodologies and Strategies

Classical Approaches to 1,2,4-Triazine (B1199460) Core Formation

The construction of the 1,2,4-triazine ring system is a foundational step in the synthesis of its derivatives. Classical methods typically involve condensation and cyclization reactions that bring together precursors to form the six-membered heterocyclic structure.

Cyclization Reactions with Hydrazines and Carbonyl Precursors

A predominant method for synthesizing the 1,2,4-triazine core is the cyclocondensation of amidrazones with 1,2-dicarbonyl compounds. mdpi.com This approach offers a versatile route to 3,5-disubstituted 1,2,4-triazines. To achieve a 5-phenyl substitution, as seen in the target compound, phenylglyoxal monohydrate is a suitable 1,2-dicarbonyl precursor.

The reaction proceeds through a two-step mechanism. Initially, the more nucleophilic hydrazine moiety of the amidrazone condenses with the more electrophilic aldehyde group of the dicarbonyl compound. This is followed by an intramolecular cyclization, where the remaining keto group reacts with the amide's amino group, leading to the formation of the 3,5-disubstituted 1,2,4-triazine ring. mdpi.com The regioselectivity of this reaction is generally high, ensuring the desired substitution pattern. mdpi.com

Table 1: Representative Cyclization Reaction for 5-Phenyl-1,2,4-Triazine Core

| Precursor 1 | Precursor 2 | Product | Conditions | Yield | Reference |

| Amidrazone | Phenylglyoxal Monohydrate | 5-Phenyl-1,2,4-triazine derivative | Reflux in ethanol | 83% | mdpi.com |

Note: The yield is specific to the synthesis of 3-(2,3,4,6-Tetra-O-benzoyl-β-d-glucopyranosyl)-5-phenyl-1,2,4-triazine as described in the cited literature.

Condensation Reactions with Glyoxal Hydrates and S-alkyl Isothiosemicarbazides

Another classical approach involves the reaction of α-keto acids with derivatives of thiosemicarbazide. For instance, the condensation of pyruvic acid with thiocarbohydrazide is a known method to produce 4-amino-3-mercapto-6-methyl-1,2,4-triazin-5(4H)-one. researchgate.net This method can be adapted for other precursors. The reaction of S-alkylisothiosemicarbazides with glyoxal can lead to the formation of 3-(alkylthio)-1,2,4-triazines. These intermediates are valuable as the alkylthio group can be subsequently displaced by other nucleophiles to introduce further functionality.

Functionalization Strategies for 3,5-Disubstituted 1,2,4-Triazines

Once the 1,2,4-triazine core is formed, various strategies can be employed to introduce or modify substituents at the 3- and 5-positions. These methods are essential for tailoring the molecule's properties.

Introduction of Alkoxy Substituents via Alkylation

The introduction of an alkoxy group, such as the cyclohexyloxy moiety in the target compound, can be achieved through several methods. A common strategy is the alkylation of a precursor 1,2,4-triazin-3(2H)-one or its corresponding thione. researchgate.net

This process typically involves deprotonation of the triazinone with a suitable base to form an ambident anion, followed by reaction with an alkylating agent (e.g., cyclohexyl bromide or iodide). The regioselectivity of the alkylation (N- vs. O-alkylation) can be controlled by the choice of solvent, base, and counter-ion. To favor O-alkylation and form the desired 3-alkoxy-1,2,4-triazine, specific conditions are required. Alternatively, a 3-thioxo-1,2,4-triazin-5-one can be selectively S-alkylated, and subsequent chemical transformations can lead to the desired 3-alkoxy derivative. researchgate.net A convergent synthetic strategy involving a dealkylation/alkylation/condensation approach has also been described for producing alkoxy-complexant derivatives. osti.gov

Aromatic Substitution for Phenyl Group Incorporation

Direct introduction of a phenyl group onto a pre-formed 1,2,4-triazine ring via classical aromatic substitution is challenging due to the electron-deficient nature of the triazine ring. researchgate.net While nucleophilic aromatic substitution (SNAr) is a plausible mechanism, it requires a good leaving group on the ring and a potent nucleophile. chemistrysteps.commasterorganicchemistry.com The C-5 position of the 1,2,4-triazine ring is a preferred site for nucleophilic attack. researchgate.net Therefore, a more common and efficient strategy is to incorporate the phenyl group into one of the precursors before the cyclization reaction that forms the triazine core.

As mentioned in section 2.1.1, using phenylglyoxal as the dicarbonyl component directly places the phenyl group at the 5-position of the resulting 1,2,4-triazine. mdpi.com This circumvents the difficulties of direct arylation on the heterocyclic ring.

Cross-Coupling Reactions for Diverse Derivatization

Modern synthetic organic chemistry offers powerful tools for the derivatization of heterocyclic compounds, including 1,2,4-triazines. Palladium-catalyzed cross-coupling reactions are particularly effective for creating carbon-carbon bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is widely used to couple a halo-substituted triazine with an aryl- or vinyl-boronic acid. wikipedia.orglibretexts.org To introduce a phenyl group at the 5-position, a 5-halo-1,2,4-triazine (e.g., 5-bromo- or 5-chloro-1,2,4-triazine) can be reacted with phenylboronic acid in the presence of a palladium catalyst and a base. This method is highly versatile and tolerates a wide range of functional groups.

Sonogashira Coupling: The Sonogashira reaction allows for the coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.orgorganic-chemistry.org A 5-halo-1,2,4-triazine could be coupled with phenylacetylene to introduce a phenylethynyl group, which could then be further modified. This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orglibretexts.org

Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene. While less direct for introducing a simple phenyl group, it can be used to append styrenyl or other vinyl-aromatic moieties to the triazine core, which can be subsequently modified.

These cross-coupling methods provide a powerful platform for creating a diverse library of substituted 1,2,4-triazines by varying the coupling partners.

Table 2: Overview of Cross-Coupling Reactions for Triazine Functionalization

| Reaction Name | Triazine Substrate | Coupling Partner | Catalyst System | Product Type |

| Suzuki-Miyaura | Halo-1,2,4-triazine | (Het)Arylboronic acid | Palladium complex + Base | (Het)Aryl-1,2,4-triazine |

| Sonogashira | Halo-1,2,4-triazine | Terminal alkyne | Palladium complex + Cu(I) + Base | Alkynyl-1,2,4-triazine |

| Heck | Halo-1,2,4-triazine | Alkene | Palladium complex + Base | Alkenyl-1,2,4-triazine |

Advanced and Sustainable Synthetic Protocols for as-Triazine Derivatives

The development of advanced and sustainable synthetic methodologies is crucial in modern organic chemistry to minimize environmental impact and enhance process efficiency. For the synthesis of as-triazine derivatives, including compounds structurally related to as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, a shift from conventional methods towards greener alternatives has been observed. These advanced protocols, grounded in the principles of green chemistry, aim to reduce waste, decrease energy consumption, and utilize less hazardous substances.

Green Chemistry Principles in Triazine Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of triazine derivatives to create more environmentally benign processes. msu.eduacs.org These principles focus on aspects such as waste prevention, atom economy, use of less hazardous chemical syntheses, and designing safer chemicals. msu.eduacs.org For triazine synthesis, this has led to the exploration of alternative energy sources and reaction media.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and efficient synthesis of various heterocyclic compounds, including triazine derivatives. benthamdirect.com This technique utilizes microwave irradiation to heat the reaction mixture directly and uniformly, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. d-nb.inforesearchgate.net

The synthesis of new 2-adamantyl-1,2,4-triazine derivatives has been successfully achieved using microwave irradiation, resulting in good yields. ingentaconnect.com In another study, a series of 1,3,5-triazine derivatives were synthesized using microwave technology, which proved to be more beneficial than conventional heating by increasing the yield and reducing the reaction time by 90-95%. d-nb.inforesearchgate.net Microwave irradiation has also been employed for the selective preparation of both symmetrical and unsymmetrical 1,3,5-triazines in good to excellent yields under solvent-free conditions. chim.it

Table 1: Comparison of Microwave-Assisted and Conventional Synthesis of Selected Triazine Derivatives

| Product | Conventional Method Time | Microwave Method Time | Conventional Yield (%) | Microwave Yield (%) | Reference |

| 2-Adamantyl-1,2,4-triazine derivatives | Not specified | 20-40 min | Not specified | Good | ingentaconnect.com |

| Quinolone based s-triazines | 8-12 hours | 5-10 min | 70-85 | 85-96 | d-nb.inforesearchgate.net |

| Unsymmetrical triamine-1,3,5-triazines | Not specified | Short reaction times | Lower | Higher | chim.it |

| Benzimidazole, 1,2,4-triazole, and 1,3,5-triazine derivatives | Not specified | Not specified | Not specified | Not specified | acs.org |

Note: The data presented is for illustrative purposes based on the synthesis of various triazine derivatives, as specific data for as-Triazine, 3-(cyclohexyloxy)-5-phenyl- was not available in the searched literature.

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy of ultrasonic waves to induce cavitation in the reaction medium, leading to the formation, growth, and collapse of microscopic bubbles. This process generates localized high temperatures and pressures, which can significantly accelerate chemical reactions. jmaterenvironsci.commdpi.com The application of ultrasound in the synthesis of triazine derivatives has been shown to offer several advantages, including shorter reaction times, milder reaction conditions, and higher yields compared to traditional methods. jmaterenvironsci.com

A green and efficient synthesis of 1,3,5-triazine derivatives has been developed using a sonochemical approach, which allows for the reaction to be completed in as little as 5 minutes with yields exceeding 75%. nih.govnih.gov This method often utilizes water as a solvent, further enhancing its eco-friendly profile. nih.govnih.gov Studies have shown that sonochemical methods can be significantly "greener" than classical heating methods. nih.govnih.gov For instance, the synthesis of 1,3,5-hexahydrotriazine derivatives under ultrasonic irradiation demonstrated higher yields in shorter reaction times compared to conventional methods. jmaterenvironsci.com Similarly, the synthesis of 1,2,3-triazoles coupled with diaryl sulfone moieties was accelerated with increased yields under ultrasound irradiation. nih.gov

Table 2: Efficacy of Ultrasound-Assisted Synthesis for Triazine Derivatives

| Triazine Derivative | Reaction Time (Ultrasound) | Yield (Ultrasound, %) | Reaction Time (Conventional) | Yield (Conventional, %) | Reference |

| 1,3,5-Triazine derivatives | 5 min | >75 | Not specified | Not specified | nih.govnih.gov |

| 1,3,5-Hexahydrotriazines | Shorter | Higher | Longer | Lower | jmaterenvironsci.com |

| 4,6-Disubstituted-1,3,5-triazine hydrazones | 30-60 min | up to 96 | 4-5 h | Not specified | nih.govmdpi.com |

Note: The data is based on various triazine derivatives and is intended to illustrate the benefits of sonochemistry in this context.

A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to environmental pollution. Solvent-free reactions, or solid-state reactions, offer a significant advantage in this regard. rsc.orgresearchgate.net

The synthesis of tris-pyrazolyl-1,3,5-triazines has been achieved through the cyclotrimerization of aromatic nitriles under solvent-free conditions, providing a clean, economical, and safe procedure. researchgate.net In another example, N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide has been used as an efficient catalyst for the one-pot synthesis of 3,5,6-trisubstituted-1,2,4-triazines under solvent-free conditions at 100 °C, resulting in good to excellent yields. rsc.org The preparation of symmetrically substituted 1,3,5-triazines has also been performed by the cyclotrimerization of nitriles in solvent-free conditions using silica-supported Lewis acids as recyclable and environmentally benign catalysts. researchgate.net Furthermore, a novel and universal method for preparing triazine-heterocycle azacyanines was developed using only dibromomethane as both a catalyst and the reaction medium, approaching a solvent-free condition. nih.gov

The use of transition metals as catalysts in organic synthesis is widespread, but they can pose issues related to toxicity, cost, and contamination of the final product. Developing metal-free synthetic routes is therefore a significant goal in green chemistry. rsc.orgmdpi.com

While the synthesis of the specific target compound often involves intermediates that may be prepared using metal catalysts, there is a growing interest in metal-free approaches for the synthesis of the core triazine ring and its derivatives. For instance, metal-free protocols have been reported for the construction of related nitrogen-containing heterocycles like quinazolines, which can share synthetic strategies with triazines. mdpi.com The application of triazine-based frameworks as metal-free catalysts themselves is also an area of active research, highlighting the potential for these compounds in sustainable chemistry. rsc.org

Continuous Flow Chemistry for Triazine Derivatives

Continuous flow chemistry, where reactants are continuously pumped through a reactor, offers numerous advantages over traditional batch processing. scispace.com These benefits include enhanced heat and mass transfer, improved safety for handling hazardous intermediates, precise control over reaction parameters, and potential for scalability. scispace.com

The synthesis of pyrrolo[2,1-f] ingentaconnect.comjmaterenvironsci.comacs.orgtriazine, a key intermediate for antiviral drugs, has been successfully adapted to a continuous flow process. acs.org This multistage continuous flow approach includes both chemical reactions and in-line extractions and separations, providing a viable process for large-scale production. acs.org Photochemical reactions, which can be difficult to scale up in batch reactors due to light penetration issues, are particularly well-suited for flow chemistry. rsc.org The photochemical synthesis of triazines has been demonstrated in a flow process, enabling uniform irradiation and efficient production. rsc.org Furthermore, continuous flow technology has been utilized for the synthesis of benzotriazin-4(3H)-ones via a visible light-mediated photocyclization of acyclic aryl triazine precursors, achieving excellent yields in very short residence times without the need for additives or photocatalysts. acs.org

Table 3: Advantages of Continuous Flow Synthesis for Triazine Derivatives

| Feature | Batch Synthesis | Continuous Flow Synthesis |

| Heat & Mass Transfer | Often limited, leading to hotspots and side reactions. | Excellent, allowing for better temperature control and selectivity. |

| Safety | Handling of hazardous reagents and intermediates can be risky on a large scale. | Small reactor volumes enhance safety; unstable intermediates can be generated and used in situ. |

| Scalability | Often challenging, requiring redesign of reactors and processes. | More straightforward by running the system for longer periods or by parallelization. |

| Reaction Time | Can be lengthy. | Often significantly reduced due to efficient mixing and heat transfer. |

| Photochemistry | Light penetration can be an issue in large batch reactors. | Uniform irradiation is achieved in narrow-bore tubing, improving efficiency. rsc.org |

Enhanced Reaction Control and Scalability

Continuous flow chemistry offers substantial advantages over traditional batch synthesis for preparing 1,2,4-triazine derivatives by providing superior control over reaction parameters and enhancing scalability. researchgate.netresearchgate.net In a flow system, reagents are continuously pumped through a network of tubes or channels where they mix and react. This setup allows for precise management of temperature, pressure, and reaction time, leading to higher yields, improved selectivity, and enhanced safety, particularly for exothermic reactions. researchgate.net

The scalability of triazine synthesis is a significant challenge in batch processing, often due to the exothermicity of the reactions and the difficulty in ensuring consistent mixing and heat transfer in large vessels. researchgate.net Flow chemistry addresses these issues by offering a seamless transition from laboratory-scale synthesis to large-scale production. Scaling up in a flow system is typically achieved by extending the operation time or by "numbering-up," which involves running multiple flow reactors in parallel. This approach avoids the complex and often unpredictable challenges of scaling up batch reactors. researchgate.net The ability to safely handle reactive intermediates and hazardous reagents is another key benefit that contributes to the enhanced scalability and control offered by flow systems. researchgate.net

| Parameter | Batch Processing | Flow Chemistry | Benefit of Flow Chemistry |

| Heat Transfer | Limited by surface-area-to-volume ratio, inefficient in large vessels. | High surface-area-to-volume ratio, excellent heat exchange. | Superior temperature control, enhanced safety for exothermic reactions. |

| Mixing | Can be inefficient and non-uniform, leading to side products. | Rapid and efficient mixing through diffusion in small channels. | Improved reaction rates, higher yields, and better product purity. |

| Scalability | Complex, requires re-optimization of reaction conditions. | Straightforward, achieved by longer run times or parallel reactors. | Faster transition from lab to production scale. |

| Safety | Large volumes of hazardous materials are present at one time. | Small reaction volumes at any given moment minimize risk. | Safer handling of unstable intermediates and hazardous reagents. |

Photochemical Flow Processes for Triazine Precursors

The integration of photochemistry with continuous flow technology has opened new avenues for the synthesis of triazine precursors. researchgate.netresearchgate.net Photochemical reactions, which use light to initiate chemical transformations, benefit immensely from the precise control offered by flow reactors. These systems ensure uniform irradiation of the reaction mixture, which is often difficult to achieve in larger batch reactors where light penetration can be limited. This uniform light exposure leads to more efficient and selective reactions. thieme-connect.com

Recent research has demonstrated the use of photochemical flow processes to generate benzyne (B1209423) and triazine precursors in high yields and with high throughput. researchgate.net For instance, a catalyst-free photochemical rearrangement has been developed in a flow system, allowing for the easy isolation of multi-gram quantities of benzyne precursors. These precursors can then be converted into a wide range of aryl triazines through a subsequent photo-flow transformation, a modular approach that avoids the use of potentially explosive diazonium salts. researchgate.net The use of high-power LED light sources in these flow setups allows for efficient and scalable photochemical transformations. researchgate.netresearchgate.net

| Reaction Step | Methodology | Key Features | Throughput/Yield |

| Precursor Generation | Photochemical flow process via photoexcited nitro arene. | Catalyst-free rearrangement, involves a characterized cyclic hydroxylamine intermediate. | High yields, allows for multi-gram isolation. |

| Benzyne Formation | Second photochemical flow process from the generated precursors. | Trapping with azide and sydnone partners to form heterocyclic targets. | Efficient conversion. |

| Triazine Synthesis | Third photo-flow transformation reacting benzyne precursors with secondary amines. | Modular approach, avoids use of diazonium salts. | Good yields for a wide range of aryl triazines. |

Data synthesized from studies on general photochemical flow synthesis of triazine precursors. researchgate.net

Multistep Flow Synthesis Integration

The synthesis of complex molecules like as-Triazine, 3-(cyclohexyloxy)-5-phenyl- often requires multiple sequential chemical transformations. Integrating these steps into a single, continuous flow system represents a significant advancement in synthetic chemistry. flinders.edu.aursc.org Multistep flow synthesis connects several reactors in a sequence, allowing for the product of one reaction to become the starting material for the next without the need for manual handling or purification of intermediates. flinders.edu.auresearchgate.net

Tandem Cyclization Reactions for 1,2,4-Triazine Formation

Tandem reactions, also known as domino or cascade reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation without isolating intermediates. For the formation of the 1,2,4-triazine core, tandem cyclization reactions provide a powerful and atom-economical approach. researchgate.net

One such strategy involves the cyclization of arylhydrazonoacetamidines with acetals, which proceeds through a tandem condensation and electro-cyclization reaction to yield 2-aryl-5-amino-2,3-dihydro-1,2,4-triazines in moderate to good yields. researchgate.net Another versatile method is the [4+2] domino annulation reaction, which utilizes readily available starting materials like ketones, aldehydes, and alkynes to construct the 1,2,4-triazine ring system with high efficiency. rsc.org These one-pot procedures are synthetically attractive as they simplify the experimental setup, reduce the consumption of solvents and reagents, and minimize purification steps, thereby offering a more sustainable route to potentially biologically active triazine derivatives. rsc.org

| Tandem Reaction Type | Starting Materials | Key Transformation | Resulting Structure |

| Condensation/Electro-cyclization | Arylhydrazonoacetamidines, Acetals | Tandem condensation followed by electro-cyclization. | 2-Aryl-5-amino-2,3-dihydro-1,2,4-triazines |

| [4+2] Domino Annulation | Ketones, Aldehydes, Alkynes | Domino sequence of reactions forming the heterocyclic ring. | Substituted 1,2,4-triazines |

| N1/N4 1,4-Cycloaddition | 1,2,4,5-Tetrazines, Enamines | Lewis acid-promoted cycloaddition. | Regioselective 1,2,4-triazines |

Chemical Reactivity and Transformation Mechanisms

Nucleophilic and Electrophilic Pathways

The electronic landscape of as-triazine, 3-(cyclohexyloxy)-5-phenyl- facilitates both nucleophilic attacks on the electron-poor triazine core and electrophilic substitution on the appended phenyl ring.

Nucleophilic Substitution on the Triazine Ring

The 1,2,4-triazine (B1199460) ring is inherently electron-deficient due to the presence of three nitrogen atoms, making it susceptible to nucleophilic attack. In derivatives like as-triazine, 3-(cyclohexyloxy)-5-phenyl-, the cyclohexyloxy group at the C3 position can act as a leaving group, particularly when the ring is activated. While direct nucleophilic substitution of the cyclohexyloxy group is not extensively documented for this specific compound, the reactivity of analogous 3-alkoxy-1,2,4-triazines suggests that such transformations are feasible under appropriate conditions.

Generally, nucleophilic aromatic substitution (SNAr) on the triazine ring is a well-established process. For instance, chloro-substituted 1,3,5-triazines readily undergo sequential nucleophilic substitution, with the reactivity of the chlorine atoms being temperature-dependent. The first substitution typically occurs at low temperatures (around 0 °C), the second at room temperature, and the third at elevated temperatures (70–100 °C). This stepwise reactivity allows for the controlled introduction of various nucleophiles. While as-triazine, 3-(cyclohexyloxy)-5-phenyl- does not possess a halogen leaving group, the principle of nucleophilic attack on the electron-deficient ring remains.

Furthermore, reactions of 1,2,4-triazine 4-oxides with aromatic nucleophiles like phenols, indoles, and pyrroles in the presence of benzoyl chloride lead to the formation of 3,5-disubstituted 6-phenyl-1,2,4-triazines. This transformation proceeds through nucleophilic addition to the protonated triazine 4-oxide, followed by O-acylation and subsequent aromatization.

Electrophilic Aromatic Substitution on Phenyl Moiety

The phenyl group at the C5 position of the triazine ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation. The triazine ring itself is a deactivating group, meaning it withdraws electron density from the phenyl ring, making it less reactive towards electrophiles than benzene (B151609). This deactivating effect directs incoming electrophiles primarily to the meta position of the phenyl ring.

The general mechanism for electrophilic aromatic substitution involves the generation of a strong electrophile, which is then attacked by the π-electrons of the aromatic ring to form a carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.commasterorganicchemistry.com This is the rate-determining step. masterorganicchemistry.commasterorganicchemistry.com In a subsequent fast step, a proton is lost from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.commasterorganicchemistry.com

For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.com Sulfonation is achieved with fuming sulfuric acid (a solution of SO₃ in H₂SO₄), where the electrophile can be SO₃ or protonated SO₃. masterorganicchemistry.com

Cycloaddition Reactions of 1,2,4-Triazines

1,2,4-Triazines are versatile dienes in cycloaddition reactions, providing access to a wide array of complex heterocyclic structures.

1,3-Dipolar Cycloadditions of 1,2,4-Triazinium Ylides

A facile route to polysubstituted pyrrolo[2,1-f] nih.govacs.orgnih.govtriazines involves the 1,3-dipolar cycloaddition of 1,2,4-triazinium ylides. nih.govacs.orgbeilstein-journals.org This process begins with the alkylation of the 1,2,4-triazine at the N1 position to form a stable 1-alkyl-1,2,4-triazinium salt. nih.govacs.orgbeilstein-journals.org These salts serve as precursors to triazinium ylides, which are generated in situ and react with electron-poor dipolarophiles. nih.govacs.orgbeilstein-journals.org

The reaction of 1-alkyl-5-phenyl-1,2,4-triazinium salts with dipolarophiles like dimethyl acetylenedicarboxylate (B1228247) (DMAD) in the presence of a base such as N,N-diisopropylethylamine (DIPEA) yields the corresponding pyrrolo[2,1-f] nih.govacs.orgnih.govtriazines in good yields. nih.gov A variety of aryl substituents at the 5-position are well-tolerated in this reaction. nih.gov

| Starting Triazinium Salt | Dipolarophile | Product | Yield (%) |

| 1-Methyl-5-phenyl-1,2,4-triazinium triflate | Methyl propiolate | 7-Methyl-2-phenyl-pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine-5-carboxylate | 38 |

| 1-Ethyl-3-methylthio-5-phenyl-1,2,4-triazinium triflate | DMAD | Dimethyl 7-ethyl-2-methylthio-4-phenyl-pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine-5,6-dicarboxylate | 84 |

| 1-Methyl-3-phenyl-5-(p-tolyl)-1,2,4-triazinium triflate | DMAD | Dimethyl 7-methyl-2-phenyl-4-(p-tolyl)-pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine-5,6-dicarboxylate | 75 |

This table presents data on the 1,3-dipolar cycloaddition reactions of various 1,2,4-triazinium salts with different dipolarophiles, showcasing the yields of the resulting pyrrolo[2,1-f] nih.govacs.orgnih.govtriazine products.

Inverse Electron-Demand Diels-Alder Reactions involving Triazines

1,2,4-Triazines can function as electron-deficient dienes in inverse electron-demand Diels-Alder (IEDDA) reactions, reacting with electron-rich dienophiles. This powerful strategy is widely used for the synthesis of other heterocyclic systems, such as pyridines and pyridazines. nih.govsigmaaldrich.comnih.govthieme-connect.com

The reaction typically proceeds through a [4+2] cycloaddition, followed by the extrusion of a small molecule, most commonly dinitrogen, to yield a new heterocyclic ring. The reactivity of the triazine in IEDDA reactions is influenced by the substituents on the ring. Electron-withdrawing groups enhance the dienophilic character of the triazine, accelerating the reaction.

| 1,2,4-Triazine Reactant | Dienophile | Product |

| 3-(β-D-Glucopyranosyl)-5-phenyl-1,2,4-triazine | ((1R,8S,9r)-Bicyclo[6.1.0]non-4-yn-9-yl)methanol | Annulated 2-(β-D-Glucopyranosyl)pyridine derivative |

| 3,6-Bis(methylthio)-1,2,4,5-tetrazine | 1-Styrenylpyrrolidine | 5-Phenyl-3-methylthio-1,2,4-triazine |

This table provides examples of inverse electron-demand Diels-Alder reactions involving triazine and tetrazine systems with electron-rich dienophiles, leading to the formation of new heterocyclic products.

Photochemical Reactivity of Triazine Systems

The photochemical reactivity of triazine systems can lead to a variety of transformations, including rearrangements and cycloadditions. While specific photochemical studies on as-triazine, 3-(cyclohexyloxy)-5-phenyl- are not prominent in the literature, related triazine derivatives exhibit interesting photochemical behavior.

For example, a light-induced method has been developed for the synthesis of azauracils through the arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines. rsc.org This reaction can even be powered by sunlight, highlighting a green chemistry approach. rsc.org

Furthermore, photochemical reactions of acceptor-only diazoalkanes with azodicarboxylates can lead to the formation of a triplet species. rsc.orgresearchgate.net This triplet intermediate can undergo an addition reaction with diazoalkanes to form an azomethine ylide, which can then participate in a dipolar cycloaddition with organic nitriles to produce 1,2,4-triazoles. rsc.orgresearchgate.net Although this does not directly involve a triazine substrate, it illustrates the types of photochemical transformations that related nitrogen-containing heterocycles can undergo.

The study of new fluorescent dyes containing a 1,4-dihydroazolo[5,1-c] nih.govacs.orgnih.govtriazine core, synthesized via reactions of diazoazoles with enamines, has also been reported, indicating the relevance of photophysical properties in this class of compounds. mdpi.com

Photo-Triazinylation of Aromatic Compounds

The photochemical excitation of as-triazine derivatives can lead to the formation of reactive species capable of C-H activation and subsequent arylation of aromatic compounds. This process, often referred to as photo-triazinylation, is a powerful tool for forging new carbon-carbon bonds. While direct experimental data for as-Triazine, 3-(cyclohexyloxy)-5-phenyl- is limited, the general mechanism is believed to involve the generation of a highly energetic triazinyl radical upon photolysis.

This reactive intermediate can then attack the C-H bonds of other aromatic substrates present in the reaction mixture. The reaction typically proceeds via a radical mechanism, where the triazinyl radical abstracts a hydrogen atom from the aromatic substrate, followed by radical-radical coupling to form the new C-C bond. The efficiency and regioselectivity of this process are influenced by the electronic properties of both the triazine derivative and the aromatic substrate.

A generalized scheme for the photo-triazinylation of an aromatic compound (Ar-H) by an as-triazine derivative is presented below:

Reaction Scheme: as-Triazine-R + hν → [as-Triazine-R]* (excited state) [as-Triazine-R]* → as-Triazinyl• + R• as-Triazinyl• + Ar-H → [as-Triazinyl-Ar-H]• [as-Triazinyl-Ar-H]• → as-Triazinyl-Ar + H•

Recent advancements in photoredox catalysis have also enabled the C-H arylation of heterocycles using aryl diazonium salts, a process that shares mechanistic similarities with direct photo-arylation by excited heteroaromatics. nih.gov

Photochemical Rearrangements (e.g., Photo-Fries, Photo-Smiles)

Photo-Fries Rearrangement:

The Photo-Fries rearrangement is a photochemical reaction in which a phenolic ester is converted to a mixture of ortho- and para-hydroxy aryl ketones upon exposure to UV light. researchgate.netnih.gov While classically applied to esters, analogous rearrangements have been observed for aryloxy-s-triazines. researchgate.net For as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, a Photo-Fries-type rearrangement is conceivable, although not explicitly reported. This would involve the homolytic cleavage of the C-O bond between the triazine ring and the cyclohexyloxy group.

The generally accepted mechanism for the Photo-Fries rearrangement involves the formation of a radical pair within a solvent cage upon photoexcitation. researchgate.netslideshare.net This radical pair, consisting of a triazinyl radical and a cyclohexyloxy radical, can then recombine at the ortho or para positions of an aromatic ring, if one were present on the oxygen, followed by tautomerization to yield the corresponding hydroxyaryl-triazine. Given the aliphatic nature of the cyclohexyl group, a direct analogy to the classic Photo-Fries rearrangement on a phenolic ether is not possible. However, intramolecular hydrogen abstraction followed by rearrangement could be a potential pathway.

Photo-Smiles Rearrangement:

The Photo-Smiles rearrangement is another significant photochemical transformation, involving an intramolecular nucleophilic aromatic substitution. rsc.orgwikipedia.org This reaction typically occurs in systems containing an ether linkage where one aryl group is activated by electron-withdrawing groups. In the context of as-triazine derivatives, photo-Smiles rearrangements have been observed, particularly in benzo[e] nih.govresearchgate.netdigitellinc.comtriazines. acs.org

For as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, a classic Photo-Smiles rearrangement would be unlikely due to the absence of a suitable nucleophilic terminus on the cyclohexyloxy group and the lack of strong activation on the phenyl ring. However, visible light-mediated radical Smiles rearrangements have been developed, which can proceed with non-activated aromatic systems. nih.govmdpi.com These reactions often involve the generation of a radical cation intermediate. rsc.org

A mechanistic investigation into a novel photo-Smiles rearrangement of 8-aryloxybenzo[e] nih.govresearchgate.netdigitellinc.comtriazines revealed the formation of a radical zwitterion from an n,π* state, followed by an intramolecular single-electron transfer (SET) process. acs.org This leads to a polar cyclization, yielding a spirooxazole intermediate that subsequently rearranges.

Photolysis Mechanisms and Intermediate Formation (e.g., Nitrenes, Benzynes)

The photolysis of triazine derivatives can lead to the formation of highly reactive and short-lived intermediates, such as nitrenes and benzynes, depending on the substitution pattern of the triazine ring.

Nitrene Formation:

The photochemical generation of nitrenes from azido-substituted triazines is a well-established process. researchgate.net Upon irradiation, azidotriazines can extrude molecular nitrogen to form a highly reactive nitrene intermediate. These nitrenes can exist in either a singlet or triplet state, with their reactivity being spin-state dependent. nih.govwisc.edu While as-Triazine, 3-(cyclohexyloxy)-5-phenyl- does not possess an azido (B1232118) group, the triazine ring itself can be a precursor to nitrene-like intermediates under certain photolytic conditions, although this is less common. The generation of nitrenes can also be achieved through visible-light photosensitization of azidoformates. nih.govwisc.edu

Research on the photolysis of azido-s-triazines has shown that the resulting nitrenes can undergo various reactions, including insertion into C-H bonds, addition to double bonds to form aziridines, and rearrangements. researchgate.netacs.orgnih.gov

Benzyne (B1209423) Formation:

Benzyne, a highly reactive intermediate characterized by a formal triple bond within a benzene ring, can be generated photochemically from various precursors. digitellinc.comthieme-connect.deresearchgate.net While the direct photolytic extrusion of a stable molecule from as-Triazine, 3-(cyclohexyloxy)-5-phenyl- to form benzyne is not a straightforward pathway, related triazine derivatives have been utilized as photochemical benzyne precursors. For instance, a benzoic acid-derived triazine has been shown to generate benzyne upon photolysis. thieme-connect.deresearchgate.net The photolysis of 1,2-di-iodobenzene is another method for benzyne formation. rsc.org

The formation of benzyne intermediates opens up a wide range of synthetic possibilities, including cycloaddition reactions (e.g., [4+2] and [2+2]) and nucleophilic addition reactions.

The following table summarizes the key reactive intermediates and their potential formation pathways from triazine precursors under photochemical conditions.

| Intermediate | Precursor Type | Photochemical Conditions | Key Reactions |

| Triazinyl Radical | Aryl/Alkoxy-Triazines | UV Irradiation | C-H Arylation |

| Radical Pair | Aryloxy-Triazines | UV Irradiation | Photo-Fries Rearrangement |

| Radical Zwitterion | Aryloxy-Triazines | UV Irradiation | Photo-Smiles Rearrangement |

| Nitrene | Azido-Triazines | UV Irradiation | C-H Insertion, Aziridination |

| Benzyne | Specific Triazine Derivatives | UV Irradiation | Cycloaddition, Nucleophilic Addition |

After a comprehensive search of scientific literature and chemical databases, it has been determined that there is no publicly available experimental data for the advanced characterization of the specific compound as-Triazine, 3-(cyclohexyloxy)-5-phenyl- .

Public chemical databases, such as PubChem, explicitly state that there is no literature data available for this compound. uni.lu Searches for spectroscopic (NMR, IR, UV-Vis, Mass Spectrometry) and crystallographic (X-ray diffraction) information have yielded no specific results for this molecule.

While data exists for structurally related triazine derivatives, the strict requirement to focus solely on as-Triazine, 3-(cyclohexyloxy)-5-phenyl- prevents the use of such information, as it would be scientifically inaccurate to extrapolate these findings to the target compound.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including detailed research findings and data tables, as per the provided outline. The fundamental experimental data required to write the specified sections on advanced characterization methodologies does not appear to be published in the accessible scientific domain.

Advanced Characterization Methodologies

X-ray Diffraction Analysis for Solid-State Structures

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

A definitive analysis of the crystal packing and intermolecular interactions for as-Triazine, 3-(cyclohexyloxy)-5-phenyl- through single-crystal X-ray diffraction has not been reported in publicly accessible literature to date. However, valuable insights into the supramolecular architecture can be inferred from detailed crystallographic studies of closely related triazine derivatives. The molecular structure, featuring a phenyl ring, an as-triazine ring, and a cyclohexyloxy group, provides multiple sites for non-covalent interactions that are crucial in dictating the solid-state assembly of the molecules.

The primary interactions expected to govern the crystal packing are hydrogen bonds and π-π stacking. The nitrogen atoms of the triazine ring and the oxygen atom of the cyclohexyloxy moiety serve as potential hydrogen bond acceptors. The C-H bonds of the phenyl and cyclohexyl groups can act as weak hydrogen bond donors.

Detailed research on analogous compounds, such as 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine, reveals specific patterns of these interactions that are likely relevant to the title compound. nih.gov In the crystal structure of this analogue, molecules are linked by a network of weak C—H⋯O and C—H⋯N hydrogen bonds. nih.gov These interactions assemble the molecules into ribbons, which are then further linked into a three-dimensional supramolecular structure. nih.gov

Furthermore, the presence of two aromatic systems—the phenyl group and the electron-deficient as-triazine ring—makes π-π stacking interactions a significant feature of the crystal packing. In related structures, triazine rings have been observed to form slipped parallel π–π interactions with adjacent rings. nih.gov For 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine, the inter-centroid distance between interacting triazine rings is 3.3914 (10) Å, with an inter-planar distance of 3.3315 (7) Å. nih.gov Similar stacking is anticipated for as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, likely involving interactions between the triazine and phenyl rings of neighboring molecules.

The following tables present data on intermolecular interactions observed in a structurally similar compound, 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine, which serve as a predictive model for the types of interactions expected in the crystal structure of as-Triazine, 3-(cyclohexyloxy)-5-phenyl-. nih.gov

Table 1: Representative Hydrogen Bond Geometry (Å, °) in a Related Triazine Structure Data from the crystal structure of 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine. nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C11—H11B···O1i | 0.97 | 2.59 | 3.473 (3) | 151 |

| C12—H12B···N2ii | 0.97 | 2.70 | 3.500 (3) | 140 |

| C13—H13A···O1iii | 0.97 | 2.84 | 3.473 (3) | 123 |

Symmetry codes: (i) -x+1, -y+1, -z+1; (ii) x, y-1, z; (iii) -x, -y+1, -z+1

Table 2: Representative π–π Stacking Parameters in a Related Triazine Structure Data from the interaction between triazine rings in 2,4,6-tris(cyclohexyloxy)-1,3,5-triazine. nih.gov

| Interaction | Parameter | Value (Å) |

|---|---|---|

| Ring···Ringiv | Inter-centroid Distance | 3.3914 (10) |

| Inter-planar Distance | 3.3315 (7) | |

| Slippage | 0.634 |

Symmetry code: (iv) -x, -y, -z

These interactions collectively create a stable, three-dimensional crystalline lattice. The specific arrangement and geometry of these bonds in as-Triazine, 3-(cyclohexyloxy)-5-phenyl- can only be definitively confirmed by future experimental crystallographic studies.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the behavior of molecules and have been widely applied to understand the properties of various triazine derivatives. These methods allow for the detailed examination of molecular structure, electronic distribution, and spectroscopic features.

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. irjweb.com It offers a good balance between accuracy and computational cost, making it suitable for the study of medium-sized organic molecules like as-Triazine, 3-(cyclohexyloxy)-5-phenyl-. DFT calculations, typically using functionals like B3LYP and basis sets such as 6-311++G(d,p), are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in the molecule. irjweb.com This process finds the minimum energy conformation, providing key information on bond lengths, bond angles, and dihedral angles. For as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, the optimized geometry would reveal the spatial orientation of the cyclohexyl and phenyl rings with respect to the triazine core.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic properties and reactivity of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller energy gap generally corresponds to higher reactivity. scribd.com

In substituted triazines, the nature and position of the substituents significantly influence the HOMO and LUMO energy levels and the resulting energy gap. nasc.ac.in For as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, the electron-donating cyclohexyloxy group and the electron-withdrawing phenyl group would have opposing effects on the electronic distribution of the triazine ring, thereby modulating the HOMO-LUMO gap. Theoretical calculations on related triazine derivatives have provided insights into these electronic properties. irjweb.com

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| N-(1H-benzo[d]imidazol-2-yl)methyl)-1,2,4-triazin-3-amine | -6.2967 | -1.8096 | 4.4871 |

| Compound with the smallest energy gap in a study of 1,2,4-triazine (B1199460) Sulfonamide Derivatives | - | - | 3.250 |

| Compound with the largest energy gap in a study of 1,2,4-triazine Sulfonamide Derivatives | - | - | 3.41 |

This table presents data from computational studies on related triazine derivatives to illustrate typical HOMO-LUMO energies and gaps.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. colab.ws The MEP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue.

For a molecule like as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, the MEP map would be expected to show negative potential around the nitrogen atoms of the triazine ring due to their high electronegativity, making them susceptible to electrophilic attack. researchgate.net The phenyl ring would also exhibit regions of negative potential above and below the plane of the ring associated with the π-electron cloud. The hydrogen atoms of the cyclohexyloxy and phenyl groups would likely show positive potential.

The presence of single bonds in as-Triazine, 3-(cyclohexyloxy)-5-phenyl- allows for rotational freedom, leading to different possible conformations. Conformational analysis is important for understanding the molecule's flexibility and how it might interact with other molecules. The rotation around the C-O bond of the cyclohexyloxy group and the C-C bond connecting the phenyl group to the triazine ring are of particular interest. Computational studies on substituted triazines have shown that different conformers can exist, and their relative energies can be calculated to determine the most stable conformation. tcu.edu It has been noted in studies of other 1,2,4-triazine derivatives that different conformations can exist due to the rotation of substituents around the bond to the triazine core. nih.govacs.org

Vibrational frequency analysis, performed computationally, can predict the infrared (IR) and Raman spectra of a molecule. researchgate.net These calculations are typically carried out after geometry optimization to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The calculated vibrational frequencies can be compared with experimental spectroscopic data to aid in the structural characterization of the compound.

For as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, characteristic vibrational modes would include the stretching and bending of the triazine ring, the phenyl ring C-H and C-C vibrations, and the cyclohexyloxy group C-H and C-O vibrations. Studies on other phenyl-triazine derivatives have identified prominent peaks related to the motion of the phenyl group and the conjugated stretching between the phenyl and triazine rings. researchgate.net

| Vibrational Mode | Typical Wavenumber (cm-1) |

|---|---|

| Phenyl group motion | ~1601 |

| Conjugated C-C stretching (phenyl-triazine) | ~1392 |

| Triazine ring stretching | 1230-1580 |

| C-O stretching | ~1486 |

This table presents typical vibrational frequencies for functional groups present in as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, based on data from related compounds. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools for understanding the behavior of molecules at an atomic level. For a compound like as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, these techniques could provide valuable insights into its conformational dynamics, interactions with biological targets, and structure-activity relationships.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of as-Triazine, 3-(cyclohexyloxy)-5-phenyl- over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how the compound flexes, rotates, and interacts with its environment. This would be particularly useful for understanding its conformational preferences and the stability of different structural arrangements. For instance, simulations could track the orientation of the cyclohexyloxy and phenyl groups relative to the as-triazine core, which could be crucial for its biological activity or material properties.

Recent studies on other s-triazine derivatives have utilized MD simulations to investigate their binding stability with therapeutic targets, such as matrix metalloproteinases (MMPs). ekb.eg These simulations provide detailed information on the dynamic behavior of the ligand within the active site of a protein. ekb.eg

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for as-Triazine, 3-(cyclohexyloxy)-5-phenyl- have been reported, this methodology could be applied if a dataset of structurally similar as-triazine derivatives with measured biological activities were available.

The process would involve calculating various molecular descriptors for each compound, such as electronic, steric, and hydrophobic properties. Statistical methods would then be used to develop a predictive model. Such a model could elucidate which structural features of the as-triazine scaffold, including the cyclohexyloxy and phenyl substitutions, are critical for a particular biological effect. QSAR studies on other triazine derivatives have successfully identified key descriptors for predicting their activity. jocpr.com

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, docking studies could be used to predict its binding mode and affinity to a specific biological target, such as an enzyme or a receptor. This information is invaluable in drug discovery for understanding the mechanism of action and for designing more potent and selective inhibitors.

The process involves generating a three-dimensional structure of the ligand and the target protein and then using a scoring function to evaluate the different possible binding poses. Although no docking studies have been published for this specific compound, the methodology has been widely applied to other triazine derivatives to explore their interactions with various protein targets. nih.govderpharmachemica.comnih.govresearchgate.netnih.govsid.ir

Machine Learning Approaches in Triazine Research

Machine learning (ML) is increasingly being used to accelerate the discovery and design of new molecules and materials. In the context of triazine research, ML models can be trained on existing data to predict properties, optimize synthesis, and identify novel compounds with desired characteristics.

Predictive Modeling for Chemical Properties and Synthesis

Machine learning models could be developed to predict various chemical properties of as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, such as its solubility, stability, and reactivity. These models are typically trained on large datasets of known compounds and their experimentally determined properties. By learning the complex relationships between molecular structure and properties, these models can make accurate predictions for new, uncharacterized molecules.

Furthermore, ML could be applied to optimize the synthesis of this compound. Predictive models can help identify the optimal reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and purity of the final product. Supervised machine learning models have been successfully integrated with anti-malarial drug discovery to identify potent thiazolyl-triazine derivatives. nih.gov

Advanced Applications in Materials Science

Triazine Scaffolds in Organic Optoelectronic Materials

The electron-deficient 1,3,5-triazine ring is a critical component in the development of organic optoelectronic materials. mdpi.com Its inherent properties facilitate efficient electron transport, which is a key requirement for various electronic devices. mdpi.comresearchgate.net When functionalized with moieties like phenyl and cyclohexyloxy groups, the triazine core's charge-transport capabilities and stability can be further enhanced, making such derivatives highly suitable for organic light-emitting diodes (OLEDs) and other optoelectronic applications. nbinno.com

Electron-Transport Layers in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, the electron-transport layer (ETL) is crucial for balancing charge injection and transport, which directly impacts device efficiency and operational lifetime. researchgate.net Triazine derivatives are exemplary candidates for ETL materials due to their high electron affinity and thermal stability. mdpi.com The presence of the electron-withdrawing triazine ring ensures low lowest unoccupied molecular orbital (LUMO) energy levels, facilitating electron injection from the cathode.

The specific compound as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, combines the electron-deficient triazine core with a π-conjugated phenyl group and a bulky, aliphatic cyclohexyloxy group. This strategic combination offers several advantages:

Enhanced Electron Mobility: The triazine core is the primary driver for electron transport. Research on related 1,3,5-triazine derivatives has demonstrated excellent electron mobilities, often exceeding 10⁻⁴ cm² V⁻¹ s⁻¹. researchgate.net

Morphological Stability: The bulky cyclohexyloxy group can disrupt intermolecular packing, thereby preventing crystallization and promoting the formation of stable amorphous films—a critical factor for the longevity of OLED devices. Materials with higher glass transition temperatures, often enhanced by such bulky substituents, contribute to more stable devices. nih.govepa.gov

Tunable Energy Levels: The phenyl group contributes to the π-conjugated system, influencing the material's energy levels, while the cyclohexyloxy group can modulate solubility and film-forming properties.

A study on various triazine-based ETL materials highlighted that molecular structure optimization is key to achieving both high electron mobility and a high glass transition temperature, both of which are essential for practical applications. nih.gov For instance, the performance of a green phosphorescent OLED was significantly improved by using a star-shaped 1,3,5-triazine derivative as the host in the emissive layer, achieving an external quantum efficiency of 17.5% and a power efficiency of 59.0 lm W⁻¹. researchgate.net

| Triazine Derivative | Function in OLED | Electron Mobility (cm² V⁻¹ s⁻¹) | Device Efficiency (External Quantum Efficiency) |

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | Host Material | > 10⁻⁴ | 17.5% researchgate.net |

| NaAN-m-TRZ:Liq (50%) | Electron-Transport Layer | 6.23 x 10⁻⁵ - 7.19 x 10⁻⁴ | High durability (t₉₇ of 2567 h @ 1000 cd/m²) epa.gov |

| 3′,3′′′,3′′′′′-(1,3,5-triazine-2,4,6-triyl)tris(([1,1′-biphenyl]-3-carbonitrile)) (CN-T2T) | Electron-Transport Layer | Not specified | Enhanced performance in NIR PeLEDs rsc.org |

Thermally Activated Delayed Fluorescence (TADF) Emitters

Triazine derivatives are foundational in the design of emitters for third-generation OLEDs that utilize thermally activated delayed fluorescence (TADF). nih.gov The TADF mechanism allows for the harvesting of both singlet and triplet excitons, enabling internal quantum efficiencies of up to 100%. This is achieved in molecules with a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST). rsc.org

The molecular design of TADF emitters typically involves linking an electron-donating moiety to an electron-accepting unit. The electron-deficient triazine ring serves as a powerful acceptor. st-andrews.ac.uk In a hypothetical TADF emitter based on the as-Triazine, 3-(cyclohexyloxy)-5-phenyl- scaffold, the triazine core would be the acceptor. By attaching a suitable donor group to the phenyl ring or another position, a charge-transfer state can be induced, which is essential for achieving a small ΔEST.

Key features making triazine scaffolds suitable for TADF emitters include:

Strong Electron Acceptance: The triazine core effectively separates the highest occupied molecular orbital (HOMO) and LUMO, a common strategy for minimizing ΔEST. acs.org

Structural Rigidity: The rigid aromatic structure helps to reduce non-radiative decay, leading to higher photoluminescence quantum yields. rsc.org

Tunability: The properties of the emitter can be precisely controlled by modifying the donor groups attached to the triazine-phenyl core. nih.gov

For example, a green TADF emitter, TRZ-DDPAc, which uses a diphenyl-triazine acceptor core, achieved a maximum external quantum efficiency of 27.3% in an OLED device. rsc.org This demonstrates the high potential of triazine-based materials in advanced lighting and display technologies. rsc.orgst-andrews.ac.uk

Covalent Organic Frameworks (COFs) and Triazine-Based Frameworks (CTFs)

Covalent Organic Frameworks (COFs) are a class of crystalline porous materials constructed from organic building blocks linked by strong covalent bonds. rsc.org A significant subclass of these materials is Covalent Triazine Frameworks (CTFs), which are characterized by triazine (C₃N₃) rings as the linking units. researchgate.net These frameworks are prized for their high thermal and chemical stability, permanent porosity, and large surface areas. rsc.orgrsc.org

The synthesis of CTFs often involves the trimerization of nitrile-functionalized aromatic precursors under ionothermal or acid-catalyzed conditions. oaepublish.com A molecule like as-Triazine, 3-(cyclohexyloxy)-5-phenyl-, if further functionalized with nitrile groups on the phenyl ring, could serve as a building block for such frameworks. The phenyl and cyclohexyloxy groups would then line the pores of the resulting framework, dictating its surface properties and functionality.

The unique attributes of CTFs make them suitable for a wide range of applications:

Gas Storage and Separation: The defined pore structure and high surface area allow for selective adsorption of gases like CO₂. nih.gov The nitrogen-rich triazine units can enhance CO₂ affinity.

Energy Storage: CTFs are being explored as materials for electrodes and separators in rechargeable metal-ion batteries due to their customizable structures and high nitrogen content. oaepublish.com

Photocatalysis: The conjugated structure of CTFs allows for light absorption, making them active as photocatalysts for various reactions. nih.gov

The strong aromatic covalent bonds within CTFs impart exceptional chemical stability, a feature that is highly valuable for practical applications. rsc.org

| Framework Type | Key Properties | Potential Applications |

| Covalent Triazine Frameworks (CTFs) | High stability, permanent porosity, rich nitrogen content. researchgate.netrsc.org | Gas separation, energy storage, photocatalysis, heterogeneous catalysis. rsc.org |

| Triazine-based COFs | Crystalline, large surface area, tunable pore functionality. rsc.org | Adsorption of pollutants, CO₂ separation. nih.gov |

Catalytic Applications of Triazine Derivatives

The nitrogen-rich structure of the triazine ring makes it an intriguing platform for catalysis, particularly in the development of metal-free catalysts. rsc.org The nitrogen atoms can act as active sites, mimicking the function of metals in certain electrochemical reactions. bohrium.com

Metal-Free Electrocatalysts

There is a growing demand for efficient, low-cost, and stable electrocatalysts for sustainable energy technologies. Triazine-based materials, especially CTFs, have emerged as promising metal-free electrocatalysts for several important reactions. rsc.orgresearchgate.net

When pyrolyzed, triazine-containing precursors can form nitrogen-doped carbon materials. The triazine unit ensures a high and uniform distribution of nitrogen atoms, particularly pyridinic and graphitic nitrogen, within the carbon matrix. These nitrogen species are considered active sites for reactions such as:

Oxygen Reduction Reaction (ORR): Crucial for fuel cells and metal-air batteries.

Hydrogen Evolution Reaction (HER): For producing hydrogen fuel through water splitting. researchgate.net

CO₂ Reduction Reaction (CO₂RR): Converting CO₂ into valuable fuels and chemicals. researchgate.net

For instance, a cationic covalent triazine network (cCTN) demonstrated exceptional activity for acetylene hydrochlorination, a key industrial process, achieving nearly 99% acetylene conversion and >98% selectivity for vinyl chloride, rivaling traditional toxic mercury-based catalysts. mdpi.com This highlights the potential of triazine-based frameworks to replace expensive and hazardous metal catalysts in industrial applications. rsc.orgmdpi.com The development of such materials is a significant step toward greener and more sustainable chemical processes. nih.gov

Q & A

Q. What are the common synthetic routes for 3-cyclohexyloxy-5-phenyl-as-triazine derivatives?

The synthesis typically involves cyclocondensation reactions or substitution on pre-formed triazine cores. For example, triazine derivatives can be synthesized by reacting trichlorotriazine with nucleophiles like cyclohexanol under controlled conditions. Stepwise substitution (e.g., introducing cyclohexyloxy and phenyl groups sequentially) is critical to avoid side reactions . Intermediate purification via column chromatography (e.g., silica gel with petroleum ether/ethyl acetate) ensures product integrity .

Q. What spectroscopic techniques are essential for characterizing triazine derivatives?

Key methods include:

- ¹H/¹³C-NMR : To confirm substituent positions and regioselectivity (e.g., δ 3.75 ppm for methoxy groups in aromatic systems) .

- FT-IR : Identification of functional groups (e.g., C=N stretches at ~1680 cm⁻¹) .

- Mass spectrometry (EI/ESI) : For molecular weight validation (e.g., base peak at m/z 356 for a methoxy-substituted derivative) .

- Elemental analysis : To verify purity and stoichiometry .

Q. What intermediates are critical in synthesizing triazine-based compounds?

Chlorinated triazines (e.g., 4,6-dichloro-1,3,5-triazine) serve as versatile intermediates. These allow sequential substitution with aryl or alkoxy groups via nucleophilic aromatic substitution under acidic or basic conditions . For example, AlCl₃-catalyzed reactions in chlorobenzene enable efficient biphenyl substitution .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of triazine derivatives?

- Temperature control : Refluxing in glacial acetic acid at 60–65°C minimizes side reactions during cyclization .

- Catalyst selection : AlCl₃ enhances electrophilic substitution in aromatic systems .

- Purification : Gradient column chromatography (e.g., petroleum ether/ethyl acetate, 4:1) resolves structurally similar byproducts .

- Stoichiometry : Using excess nucleophiles (e.g., 2.0 equiv. hydrazine derivatives) drives reactions to completion .

Q. How should researchers address contradictory biological activity data in triazine derivatives?

- Systematic substituent variation : Test analogs with halogen, alkyl, or electron-withdrawing groups to isolate structure-activity relationships .

- Dose-response studies : Establish EC₅₀/IC₅₀ values to differentiate potency from assay noise .

- Statistical validation : Use ANOVA or multivariate analysis to confirm trends across replicates .

Q. What computational methods are employed to study triazine electronic properties?

- DFT calculations : Optimize molecular geometries and calculate frontier orbitals (HOMO/LUMO) to predict reactivity .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize activity .

- SAR modeling : Correlate substituent electronic parameters (Hammett σ) with experimental data .

Q. How can crystallographic analysis resolve structural ambiguities in triazine derivatives?

- Single-crystal X-ray diffraction : Resolve bond lengths/angles (e.g., C-N in triazine rings ≈ 1.32 Å) and confirm regiochemistry .

- Thermal parameters : Anisotropic displacement ellipsoids distinguish static disorder from dynamic motion .

- Data deposition : Use CCDC/FIZ-NIST databases to validate structural assignments .

Q. What experimental designs are effective for studying substituent effects on triazine reactivity?

- Parallel synthesis : Prepare a library of analogs with systematic substituent changes (e.g., –OCH₃, –Cl, –CF₃) .

- Kinetic studies : Monitor reaction progress via HPLC to compare rates of substitution .

- Cross-coupling screens : Test Pd-catalyzed couplings (e.g., Suzuki-Miyaura) to expand functional group diversity .

Methodological Notes

- Data contradiction : Conflicting bioactivity results may arise from assay conditions (e.g., pH, solvent) or impurities. Always cross-validate with orthogonal assays .

- Synthetic pitfalls : Trace moisture can hydrolyze chlorotriazines; use anhydrous solvents and inert atmospheres .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.